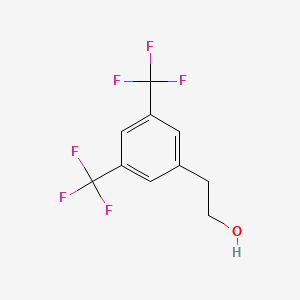

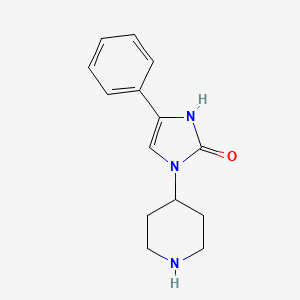

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

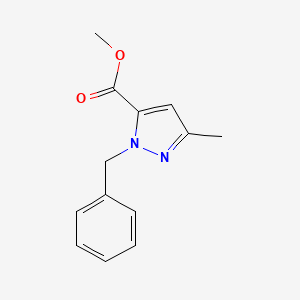

“4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is 5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one .

Synthesis Analysis

The synthesis of this compound and its analogs involves a pharmacophore-hybridization strategy . This strategy combines the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a piperidin-4-yl group, and an imidazol-2-one group . The InChI string representation of the molecule is InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . It has an XLogP3-AA value of 1.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Aplicaciones Científicas De Investigación

Development of PROTACs

This compound serves as a functionalized cereblon ligand crucial for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows for rapid conjugation with carboxyl linkers through peptide coupling reactions and is amenable for linker attachment via reductive amination. It’s a foundational building block for creating protein degrader libraries .

NLRP3 Inflammasome Inhibition

The compound has been identified as part of a pharmacophore-hybridization strategy aimed at finding NLRP3 inflammasome inhibitors. It combines structures capable of binding to NLRP3, inhibiting its activation, and reducing IL‐1β release in differentiated THP‐1 cells .

Antioxidant Potential

Derivatives of this compound have been synthesized and evaluated for their antioxidant potential using assays like DPPH. They have shown promising scavenging potential, comparable to ascorbic acid, which is a known positive control for such assays .

Chemical Synthesis

The compound is used in chemical synthesis processes, such as the creation of benzo[d]imidazol-2-one derivatives, which have potential therapeutic applications .

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVKWIYGHICKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463059 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

205058-28-2 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)

![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)